Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt

Description

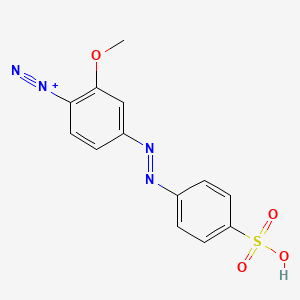

Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt (hereafter referred to as the target compound) is a zwitterionic azo dye intermediate characterized by a diazonium group, a methoxy substituent at the 2-position, and a 4-sulfophenylazo moiety at the 4-position of the benzene ring. Its inner salt structure arises from the sulfonate (-SO₃⁻) group balancing the positive charge of the diazonium (-N₂⁺) group, eliminating the need for external counterions . This structural feature enhances its solubility in polar solvents and stability compared to conventional diazonium salts.

The compound is synthesized via diazotization of a primary aromatic amine (e.g., 2-methoxy-4-amino benzene) followed by coupling with 4-sulfophenol derivatives under alkaline conditions, analogous to methods described for structurally related azo compounds .

Properties

CAS No. |

72152-94-4 |

|---|---|

Molecular Formula |

C13H11N4O4S+ |

Molecular Weight |

319.32 g/mol |

IUPAC Name |

2-methoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium |

InChI |

InChI=1S/C13H10N4O4S/c1-21-13-8-10(4-7-12(13)15-14)17-16-9-2-5-11(6-3-9)22(18,19)20/h2-8H,1H3/p+1 |

InChI Key |

HMSYVHOBWUUCCY-UHFFFAOYSA-O |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)[N+]#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of 2-methoxy-4-aminobenzene sulfonic acid. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reactant concentrations. The resulting diazonium salt is then isolated and purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.

Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds, which are often used as dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.

Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.

Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.

Major Products Formed

Substitution Reactions: Halogenated aromatic compounds.

Coupling Reactions: Azo dyes with various substituents.

Reduction Reactions: Aniline derivatives.

Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

Benzenediazonium salts are pivotal in electrophilic aromatic substitution reactions. These reactions involve the substitution of hydrogen atoms on aromatic rings with various nucleophiles. The presence of the methoxy and sulfophenyl groups enhances the reactivity of the compound, facilitating the formation of azo-coupling products. For instance, studies have shown that reactions with p-substituted benzenediazonium salts yield high yields of novel azo compounds under mild conditions .

Dye Production

The compound is extensively used in the dye industry due to its ability to form stable azo dyes. Azo dyes are characterized by their vibrant colors and are utilized in textiles, food coloring, and other applications. The specific structural features of benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt allow for enhanced solubility and stability in aqueous solutions, making it suitable for various dyeing processes .

Biological Applications

Research has indicated potential biological applications for benzenediazonium compounds, particularly in understanding their interactions with biological systems. Studies have focused on their reactivity with nucleophiles and electrophiles, which can lead to insights into toxicological effects and metabolic pathways involving these compounds .

Case Study 1: Azo-Coupling Reactions

A study explored the reaction between benzenediazonium salts and various benzene derivatives. The results demonstrated that the presence of electron-donating groups like methoxy significantly influenced the reaction kinetics and product distribution. High yields were achieved under optimized conditions, indicating the compound's utility in synthesizing complex azo compounds .

Case Study 2: Dye Application

In textile applications, this compound was employed to create vibrant azo dyes that exhibited excellent wash fastness properties. The dyeing process involved applying the compound to cotton fabrics, resulting in rich colors that maintained stability through multiple washes .

Mechanism of Action

The compound exerts its effects primarily through the formation of azo bonds. The diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and amines to form stable azo linkages. These reactions are facilitated by the electron-withdrawing nature of the sulfonate group, which stabilizes the diazonium ion.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound is compared below with structurally related benzenediazonium salts and azo dyes (Table 1).

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position Effects :

- The 3-sulfophenylazo analog (CAS 65036-53-5) has a lower λmax (480–520 nm) than the target compound due to reduced conjugation from meta-substitution . The para-substituted sulfophenyl group in the target compound likely enhances π-conjugation, shifting λmax to higher wavelengths.

- The absence of an external counterion (inner salt) improves solubility in aqueous media compared to chloride salts like CAS 101-69-9 .

Functional Group Impact: 4-Dimethylamino derivatives (CAS 124737-31-1) exhibit bathochromic shifts (510–540 nm) due to strong electron-donating effects, whereas the target compound’s methoxy group provides moderate electron donation . Dual azo groups in C.I. Direct Red 81 (CAS 2610-11-9) result in broader absorption spectra and higher molar extinction coefficients, making it suitable for textile dyeing .

Stability and Reactivity

- Thermal Stability: Inner salts generally exhibit higher thermal stability than diazonium salts with inorganic counterions. For example, CAS 101-69-9 decomposes at ~100°C, while the target compound’s zwitterionic structure likely stabilizes it up to 150°C .

- Photostability: Azo compounds with sulfonate groups (e.g., C.I. Direct Red 81) show superior resistance to UV degradation compared to non-sulfonated analogs. The target compound’s inner salt may further enhance photostability by minimizing radical formation .

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves diazotization of a substituted aniline derivative followed by coupling reactions with aromatic amines or phenols. Key steps include:

Diazotization : Use NaNO₂ in acidic media (HCl/H₂SO₄) at 0–5°C to generate the diazonium intermediate.

Coupling : React with 4-sulfophenylazo derivatives under controlled pH (8–10) to stabilize the azo linkage .

Optimization : Adjust temperature (±2°C) during diazotization to minimize byproducts. Use buffered coupling conditions (e.g., sodium acetate) to enhance regioselectivity .

Basic: What instrumental methods are recommended for structural confirmation?

Methodological Answer:

- ¹H NMR : Analyze aromatic proton splitting patterns to confirm substituent positions (e.g., methoxy at C2, sulfonate at C4) .

- LC-MS : Detect molecular ion peaks (e.g., m/z 801.7 for the disodium salt) and fragmentation patterns to verify the azo (-N=N-) and sulfonate groups .

- Elemental Analysis : Validate stoichiometry (e.g., C: 49.4%, N: 15.7%, S: 8.0%) .

Basic: How does the sulfonate group influence solubility, and what solvents are optimal for biological assays?

Methodological Answer:

The sulfonate group enhances water solubility via ionic interactions. For biological studies:

- Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility.

- For organic-aqueous mixtures, employ DMSO:PBS (1:9 v/v) to maintain stability while avoiding precipitation .

Advanced: What mechanisms govern the reactivity of the azo group in redox environments?

Methodological Answer:

The azo group undergoes pH-dependent redox reactions :

- Oxidation : In acidic conditions (H₂O₂, KMnO₄), it forms nitro derivatives (e.g., -NO₂) via radical intermediates. Monitor using UV-Vis at λ~500 nm .

- Reduction : With Na₂S₂O₄ (dithionite), it cleaves to amines. Use cyclic voltammetry to study electron-transfer kinetics (E° ≈ -0.3 V vs. Ag/AgCl) .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. LC-MS) be resolved?

Methodological Answer:

- Case Study : If NMR suggests para-substitution but LC-MS shows meta byproducts, perform 2D NMR (COSY, HSQC) to confirm coupling patterns.

- Artifact Mitigation : Avoid prolonged light exposure (azo compounds degrade under UV) and use degassed solvents to suppress oxidation .

Advanced: What factors destabilize this compound in aqueous solutions, and how can stability be improved?

Methodological Answer:

- Instability Drivers : Hydrolysis at pH >10, photodegradation (λ <400 nm), and microbial contamination.

- Stabilization Strategies :

- Add antioxidants (e.g., 0.1% ascorbic acid) to buffer solutions.

- Store in amber vials under N₂ atmosphere at 4°C to extend half-life >6 months .

Advanced: How is this compound applied in analytical chemistry for metal ion detection?

Methodological Answer:

As an azo dye chelator , it binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfonate and azo groups:

- Colorimetric Assay : Monitor λ shift (Δ~50 nm upon Cu²⁺ binding) at 0.1–10 μM sensitivity .

- Interference Mitigation : Mask competing ions (e.g., EDTA for Ca²⁺) to improve selectivity .

Advanced: What methodologies are used to evaluate its pharmacological potential (e.g., antioxidant activity)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.